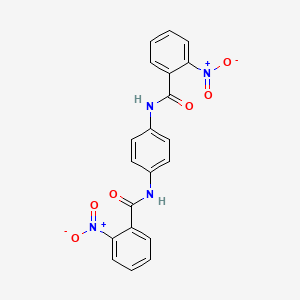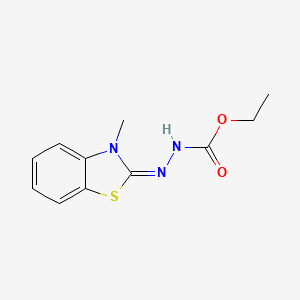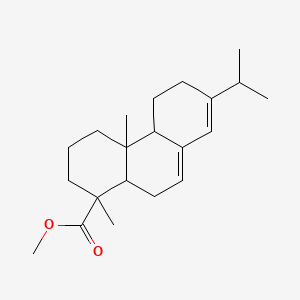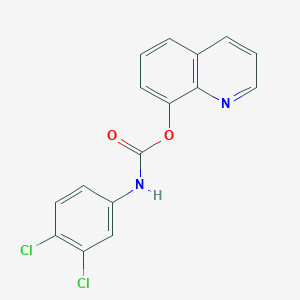
(9,10-Dihydroanthracen-9-yl)triphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9,10-Dihydroanthracen-9-yl)triphenylsilan ist eine chemische Verbindung mit der Summenformel C32H26Si und einem Molekulargewicht von 438,65 g/mol . Es ist bekannt für seine einzigartige Struktur, die einen Dihydroanthracen-Rest umfasst, der an eine Triphenylsilangruppe gebunden ist. Diese Verbindung wird häufig in der frühen Entdeckungsforschung verwendet, da sie seltene und einzigartige chemische Eigenschaften besitzt .
Herstellungsmethoden
Die Synthese von (9,10-Dihydroanthracen-9-yl)triphenylsilan beinhaltet typischerweise die Reaktion von 9,10-Dihydroanthracen mit Triphenylsilan unter bestimmten Bedingungen. Die genauen Synthesewege und Reaktionsbedingungen können variieren, aber sie beinhalten im Allgemeinen die Verwendung eines Katalysators, um die Reaktion zu erleichtern
Vorbereitungsmethoden
The synthesis of (9,10-Dihydroanthracen-9-yl)triphenylsilane typically involves the reaction of 9,10-dihydroanthracene with triphenylsilane under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of a catalyst to facilitate the reaction
Analyse Chemischer Reaktionen
(9,10-Dihydroanthracen-9-yl)triphenylsilan kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien für die Oxidation sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien für die Reduktion sind Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4).
Substitution: Diese Reaktion beinhaltet die Substitution eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien für die Substitution sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Hydroxid, Cyanid).
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
(9,10-Dihydroanthracen-9-yl)triphenylsilan hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Reagenz in verschiedenen organischen Synthesen verwendet.
Biologie: Es kann in Studien verwendet werden, die die Wechselwirkung von organischen Verbindungen mit biologischen Systemen untersuchen.
Industrie: Eingeschränkte industrielle Anwendungen aufgrund der primär in der Forschung verwendeten Anwendungen.
Wirkmechanismus
Der Mechanismus, durch den (9,10-Dihydroanthracen-9-yl)triphenylsilan seine Wirkung ausübt, ist nicht gut dokumentiert. Es wird angenommen, dass es mit verschiedenen molekularen Zielen und Pfaden interagiert, abhängig von der spezifischen Anwendung und den Bedingungen. Weitere Forschung ist erforderlich, um seinen Wirkmechanismus vollständig zu verstehen.
Wirkmechanismus
The mechanism by which (9,10-Dihydroanthracen-9-yl)triphenylsilane exerts its effects is not well-documented. it is believed to interact with various molecular targets and pathways, depending on the specific application and conditions. Further research is needed to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
(9,10-Dihydroanthracen-9-yl)triphenylsilan kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Anthracen: Ein polycyclischer aromatischer Kohlenwasserstoff mit drei kondensierten Benzolringen.
Triphenylsilan: Eine Verbindung mit drei Phenylgruppen, die an ein Siliciumatom gebunden sind.
9,10-Dihydroanthracen: Eine reduzierte Form von Anthracen mit zwei zusätzlichen Wasserstoffatomen.
Eigenschaften
Molekularformel |
C32H26Si |
|---|---|
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
9,10-dihydroanthracen-9-yl(triphenyl)silane |
InChI |
InChI=1S/C32H26Si/c1-4-16-27(17-5-1)33(28-18-6-2-7-19-28,29-20-8-3-9-21-29)32-30-22-12-10-14-25(30)24-26-15-11-13-23-31(26)32/h1-23,32H,24H2 |
InChI-Schlüssel |
FLZXTOAFXBGASB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C31)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



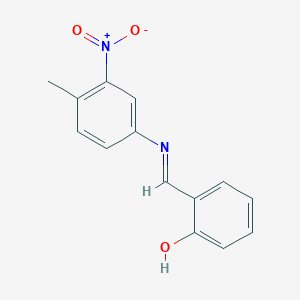
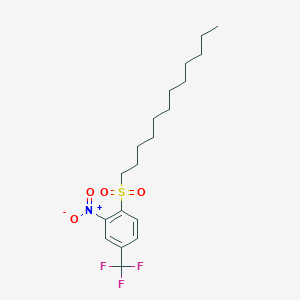

![n,o-Bis[(benzyloxy)carbonyl]tyrosine](/img/structure/B11956509.png)
![4'-Amino-[1,1'-biphenyl]-4-sulfonyl fluoride](/img/structure/B11956520.png)
![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B11956527.png)


